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Compound of Interest |

Compound Name: Allyl 4-bromobutyrate
CAS No.: 178215-45-7
Cat. No.: B068926
. J

This document provides an in-depth analysis of the spectroscopic profile of Allyl 4-
bromobutyrate (CAS 178215-45-7), a bifunctional molecule valuable in organic synthesis for
the introduction of a reactive four-carbon chain tethered to a versatile allyl group. Given the
limited availability of comprehensive, publicly accessible experimental spectra for this specific
compound, this guide presents a detailed interpretation based on predicted data derived from
established spectroscopic principles and data from structurally analogous compounds. This
approach provides a robust framework for researchers to anticipate, identify, and interpret the
spectroscopic features of Allyl 4-bromobutyrate in a laboratory setting.

Proton Nuclear Magnetic Resonance (*H NMR)
Spectroscopy

Proton NMR is the cornerstone for elucidating the hydrogen framework of a molecule. The
predicted *H NMR spectrum of Allyl 4-bromobutyrate provides a clear fingerprint of its
structure, with distinct signals for the allyl and bromobutyrate moieties.

Predicted *H NMR Data (500 MHz, CDCls)
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Figure 1: Structure of Allyl 4-bromobutyrate with proton assignments.
lw.Structure of Allyl 4-bromobutyrate with proton assignments (Note: This is a placeholder for a
chemical structure image. The proton labels a-g correspond to the table above.)

Experimental Workflow: *H NMR Spectroscopy

The acquisition of a high-quality *H NMR spectrum is paramount for structural confirmation.
The following protocol represents a standard, self-validating methodology.
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Caption: Standard workflow for 13C NMR analysis.
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Interpretation of the **C NMR Spectrum

The predicted spectrum shows seven distinct carbon signals, corresponding to the seven
unique carbon environments in Allyl 4-bromobutyrate.

o Downfield Region: The ester carbonyl carbon is the most deshielded, appearing far
downfield around 172.5 ppm.

o Alkene Region: The two sp2-hybridized carbons of the allyl group appear between 118 and
132 ppm. The terminal CHz carbon is typically more shielded than the internal CH carbon.

o Upfield (Aliphatic) Region: The sp3-hybridized carbons appear below 70 ppm. The carbon
attached to the ester oxygen (C-d) is the most deshielded of this group (~65.4 ppm). The
remaining four methylene carbons of the butyrate chain appear in the 27-33 ppm range, with
their specific shifts influenced by the adjacent electron-withdrawing bromine atom and
carbonyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in
a molecule by detecting their characteristic vibrational frequencies.

licted | :

Predicted

Wavenumber Intensity Assighment Functional Group
(cm™)

3085 Medium =C-H Stretch Alkene

2960, 2880 Medium C-H Stretch Alkane (CH-2)

1735 Strong C=0 Stretch Ester

1645 Medium C=C Stretch Alkene

1170 Strong C-O Stretch Ester

650 Strong C-Br Stretch Alkyl Halide
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Experimental Workflow: IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common technique for acquiring the IR spectrum of a
liquid sample without extensive preparation.

Data Acquisition (FT-IR) )

Record background spectrum
of the clean ATR crystal

Place one drop of neat
Allyl 4-bromobutyrate
on the crystal

Acquire sample spectrum

(32 scans, 4 cm~* resolution)
. J

-

Data Analysis

@ackground subtractiorD

Identify and label
major absorption peaks
. J

Click to download full resolution via product page

Caption: Workflow for FT-IR analysis using an ATR accessory.

Interpretation of the IR Spectrum

The IR spectrum provides definitive evidence for the key functional groups:
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o Ester Group: The most prominent peak will be the strong, sharp absorption around 1735
cm~1 due to the C=0 stretch. A second strong band around 1170 cm~1 corresponding to the
C-0 stretch confirms the ester functionality.

 Allyl Group: The presence of the C=C double bond is indicated by a medium-intensity peak
around 1645 cm~1. The associated sp2? C-H stretch will appear just above 3000 cm™1,
typically around 3085 cm~2. [1]* Alkyl Chain: The sp® C-H stretches of the methylene groups
will be visible as medium-intensity peaks just below 3000 cm~1, around 2960 cm~1.

e Bromo Group: The C-Br bond vibration is found in the fingerprint region, typically as a strong
absorption around 650 cm~1.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, offering crucial clues to its structure. The molecular formula of Allyl 4-
bromobutyrate is C7H11BrO:. Its monoisotopic mass is 205.9943 Da. [2]
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Experimental Workflow: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for analyzing
volatile liquid compounds like Allyl 4-bromobutyrate.
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Caption: Standard workflow for GC-MS analysis.

Interpretation of the Mass Spectrum

The fragmentation pattern is a logical consequence of the molecule's structure. [3]

e Molecular lon (M*): A crucial feature will be a pair of peaks at m/z 206 and 208. This doublet,
with a roughly 1:1 intensity ratio, is the characteristic signature of a molecule containing a
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single bromine atom, reflecting the natural abundances of the 7°Br and 8!Br isotopes. [4]*
Key Fragments:

o Loss of Allyl Radical: Cleavage of the ester C-O bond can lead to the loss of an allyl
radical (*CsHs, 41 Da), resulting in a prominent doublet at m/z 165/167.

o Loss of Bromine Radical: Alpha cleavage can cause the loss of the bromine radical (+Br,
79/81 Da), yielding a peak at m/z 127.

o Allyl Cation: The allyl fragment itself can be detected as a stable cation at m/z 41, which is
often a base peak in allyl-containing compounds.

o Acylium lon: Cleavage of the C-Br bond followed by rearrangement can lead to a stable
acylium ion at m/z 85.

Conclusion

The combination of *H NMR, 3C NMR, IR, and Mass Spectrometry provides a comprehensive
and self-validating dataset for the structural confirmation of Allyl 4-bromobutyrate. While
based on predicted values, this guide establishes a clear and scientifically grounded set of
expectations for researchers. The detailed interpretation of each spectrum demonstrates how
specific signals and fragments are directly caused by the molecule's unique arrangement of
atoms and functional groups, providing a complete analytical picture for this important synthetic
building block.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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